2-chloro-6-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
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Overview
Description
2-Chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C24H21ClN2O6 and a molecular weight of 468.886 Da . This compound is characterized by its unique structure, which includes multiple methoxy and benzoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine, resulting in a high yield . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained efficiently. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy and benzoyl groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and benzoyl groups play a crucial role in its binding affinity and reactivity. The pathways involved in its mechanism of action are complex and depend on the specific application and the biological or chemical system in which it is used .
Comparison with Similar Compounds
When compared to similar compounds, 2-chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
- 4-Methoxybenzoyl chloride
- 4-Methoxybenzyl chloride
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2-chloro-6-methoxy-4-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate.
Properties
Molecular Formula |
C24H21ClN2O6 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
[2-chloro-6-methoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-18-8-4-16(5-9-18)23(28)27-26-14-15-12-20(25)22(21(13-15)32-3)33-24(29)17-6-10-19(31-2)11-7-17/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
YQDAEBKFVSMAKA-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Cl)OC(=O)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)Cl)OC(=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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